molecular formula C20H16N2O3 B2688448 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide CAS No. 835892-51-8

3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide

Cat. No.: B2688448
CAS No.: 835892-51-8
M. Wt: 332.359
InChI Key: ZHQVQFNOJNJLJH-UHFFFAOYSA-N
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Description

3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The synthesis of 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide involves multiple steps, typically starting with the preparation of the quinoline and isochromene moieties. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The isochromene moiety can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods often employ green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The quinoline ring is particularly reactive towards electrophilic substitution due to the electron-donating nature of the nitrogen atom . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or isochromene rings .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties . Specifically, 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide has shown potential in the development of new therapeutic agents due to its unique structure and reactivity. In industry, it can be used in the production of dyes, catalysts, and materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the isochromene moiety may interact with specific enzymes or receptors, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Properties

IUPAC Name

3-methyl-1-oxo-N-quinolin-5-yl-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-20(12-13-6-2-3-7-14(13)18(23)25-20)19(24)22-17-10-4-9-16-15(17)8-5-11-21-16/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQVQFNOJNJLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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